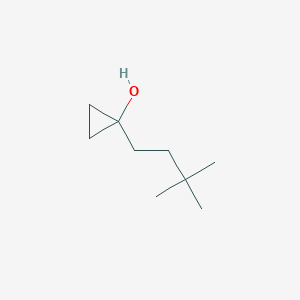
1-(3,3-Dimethylbutyl)cyclopropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,3-Dimethylbutyl)cyclopropan-1-ol is a chemical compound with the CAS Number: 1694103-71-3 . It has a molecular weight of 142.24 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C9H18O . The InChI code for this compound is 1S/C9H18O/c1-8(2,3)4-5-9(10)6-7-9/h10H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 142.24 . More specific properties such as melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用
Synthesis and Structural Insights
The chemical compound 1-(3,3-Dimethylbutyl)cyclopropan-1-ol, while not directly mentioned, is related to the broader research area focusing on cyclopropane derivatives and their applications in organic synthesis and material science. Cyclopropane derivatives are of significant interest due to their unique chemical properties, such as ring strain and reactivity, which make them valuable building blocks in synthetic chemistry.
One study discusses the synthesis and crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, showcasing the structural motif of eight-membered hydrogen-bonded rings characteristic of cyclopropane derivatives. This research highlights the potential of cyclopropane-containing compounds in designing peptides with specific secondary structures, beneficial for developing new materials and understanding protein folding mechanisms (Abele, Seiler, & Seebach, 1999).
Catalysis and Reaction Mechanisms
Another area of application is in catalysis, where cyclopropane derivatives serve as intermediates or reactants in various chemical reactions. For example, the conversion of gem-dimethyl groups into cyclopropanes via palladium-catalyzed sequential C-H activation and radical cyclization demonstrates the versatility of cyclopropane derivatives in synthesizing complex molecular structures. This method provides a novel route for constructing cyclopropane frameworks, essential in pharmaceuticals and agrochemicals (Giri, Wasa, Breazzano, & Yu, 2006).
Material Science and Polymer Chemistry
In material science and polymer chemistry, cyclopropane derivatives are pivotal in developing new polymers with unique properties. The living cyclopolymerization of 1,6-heptadiyne derivatives using well-defined alkylidene complexes as initiators is an example of using cyclopropane derivatives to create polymers with high degrees of conjugation and narrow molecular weight distributions. These polymers have potential applications in electronics, coatings, and as functional materials (Fox, Wolf, O'dell, Lin, Schrock, & Wrighton, 1994).
作用機序
将来の方向性
特性
IUPAC Name |
1-(3,3-dimethylbutyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(2,3)4-5-9(10)6-7-9/h10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOASTUMIGUMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC1(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

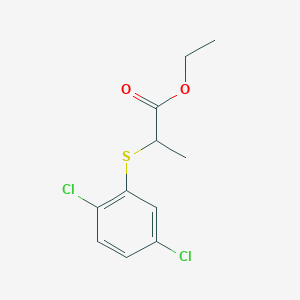
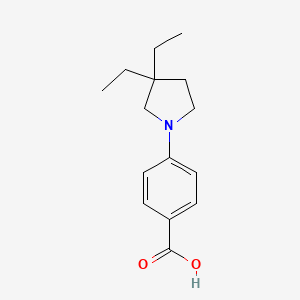
![2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2743685.png)
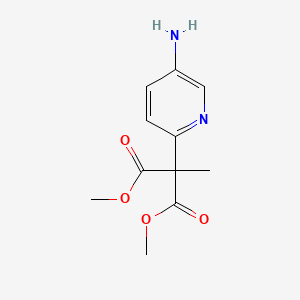
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B2743695.png)


![3-Cyclobutyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743699.png)
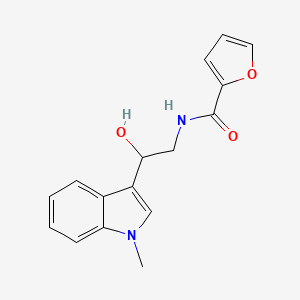
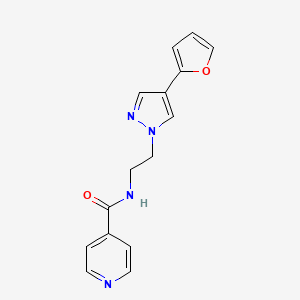
![N1-(3,4-dimethoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2743703.png)
![Methyl 3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2743704.png)